8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, two methyl groups, a phenethyl group, and an imidazo[2,1-f]purine core. Its molecular formula is C20H24N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopentyl group: This can be achieved through alkylation reactions using cyclopentyl halides.
Addition of methyl groups: Methylation reactions using methyl iodide or similar reagents are employed.
Attachment of the phenethyl group: This step involves the use of phenethyl halides in substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-cyclopentyl-1,3-dimethylxanthine: Another compound with a cyclopentyl group and similar structural features.
1,3-dipropyl-8-cyclopentylxanthine: Shares the cyclopentyl group and xanthine core.
Uniqueness
8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the presence of the imidazo[2,1-f]purine core. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-cyclopentyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-14-26-18-19(23-21(26)27(15)17-10-6-7-11-17)24(2)22(29)25(20(18)28)13-12-16-8-4-3-5-9-16/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJHSECBLAJNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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